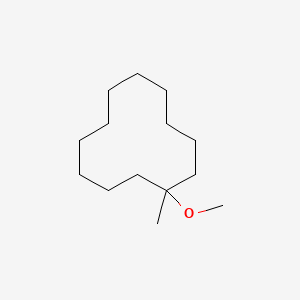

1-Methoxy-1-methylcyclododecane

Descripción

Contextualization within the Cyclododecane (B45066) Chemical Class and its Derivatives

Cyclododecane and its derivatives are significant precursors in the industrial production of polymers, such as Nylon 12, and are also utilized in the manufacturing of fragrances and synthetic lubricating oils. researchgate.net The parent compound, cyclododecane, is a waxy white solid that serves as a foundational building block for a variety of functionalized macrocycles.

The introduction of a methoxy (B1213986) and a methyl group at the same carbon atom of the cyclododecane ring in 1-Methoxy-1-methylcyclododecane imparts specific chemical characteristics. Ethers are generally less reactive than alcohols, making this compound a stable entity under various conditions. rsc.org This stability, combined with the large non-polar carbocyclic ring, influences its solubility and potential as a solvent.

Significance in Advanced Chemical Synthesis and Material Science Research

In the realm of advanced chemical synthesis, large cyclic molecules like this compound are valuable intermediates. The cyclododecane framework can be strategically modified to create more complex molecular architectures. While specific research on this compound as a synthetic intermediate is not extensively documented, the reactivity of the parent ketone, cyclododecanone (B146445), provides insight into the potential synthetic pathways involving this class of compounds. Cyclododecanone readily undergoes reactions such as alkylation and halogenation, which are fundamental steps in building more complex molecules. researchgate.netnih.govalfa-chemistry.com

The synthesis of this compound itself is not explicitly detailed in readily available literature. However, a plausible and common synthetic route can be inferred from standard organic chemistry principles. This would likely involve a two-step process starting from cyclododecanone. The first step would be a Grignard reaction with a methylmagnesium halide (e.g., CH3MgBr) to form the tertiary alcohol, 1-methylcyclododecan-1-ol. The subsequent step would be an etherification reaction, such as the Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride) and then reacted with a methylating agent (e.g., methyl iodide) to yield the final product.

In material science, while direct applications of this compound are not widely reported, its parent compound, cyclododecane, has been investigated as a temporary binder and protective coating for delicate materials, such as in the preservation of archaeological artifacts. nih.gov It can be applied in a molten state or from a solution and sublimates over time without leaving a residue. youtube.com The properties of this compound, being a liquid at room temperature and having good solvent capabilities for resins, lacquers, and adhesives, suggest its potential use in formulations for coatings and as a cleaning agent in the electronics industry. nih.gov

Overview of Current Research Trends and Unexplored Avenues for this compound Studies

Current research on large-ring cyclic compounds is vibrant, with a focus on the synthesis of macrocyclic polymers, such as poly(amide crown ethers), which have unique properties due to their topology. These macrocycles are being explored for applications in nanotechnology and medicine.

For this compound specifically, several avenues for future research remain largely unexplored. A thorough investigation into its reactivity could reveal its potential as a precursor for novel functionalized macrocycles. For instance, exploring cleavage of the ether bond or functionalization of the cyclododecane ring could lead to new synthetic intermediates.

In material science, a detailed study of its properties as a solvent, particularly its interaction with various polymers and its efficacy in specific coating formulations, could lead to new applications. Furthermore, its potential as a plasticizer or a component in advanced lubricant formulations warrants investigation. The exploration of its biological activity, if any, is another completely open area of research.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C14H28O |

| Molecular Weight | 212.37 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 37514-30-0 |

| Synonyms | 1-Methylcyclododecyl methyl ether, MADROX |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

37514-30-0 |

|---|---|

Fórmula molecular |

C14H28O |

Peso molecular |

212.37 g/mol |

Nombre IUPAC |

1-methoxy-1-methylcyclododecane |

InChI |

InChI=1S/C14H28O/c1-14(15-2)12-10-8-6-4-3-5-7-9-11-13-14/h3-13H2,1-2H3 |

Clave InChI |

QACBYNLZEUNZSC-UHFFFAOYSA-N |

SMILES |

CC1(CCCCCCCCCCC1)OC |

SMILES canónico |

CC1(CCCCCCCCCCC1)OC |

Otros números CAS |

37514-30-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies for 1 Methoxy 1 Methylcyclododecane and Its Analogs

Direct Alkoxylation and Methylation Strategies for Cyclododecane (B45066) Precursors

The direct functionalization of the unactivated C-H bonds of cyclododecane to introduce both a methoxy (B1213986) and a methyl group at the same carbon atom is a synthetically challenging endeavor. Such a direct transformation would require highly selective catalysts capable of sequential or one-pot oxidation and alkylation at a specific site on the large, flexible cyclododecane ring.

Exploration of Reactions Involving Cyclododecane, Methanol (B129727), and Methylating Agents

Direct C-H activation of alkanes for etherification is an area of ongoing research, but practical methods for the synthesis of specific tertiary ethers like 1-methoxy-1-methylcyclododecane directly from cyclododecane are not well-established in the literature. The primary hurdles include the low reactivity of alkane C-H bonds and the difficulty in controlling the position and degree of functionalization. Reactions involving radical processes, for instance, would likely lead to a complex mixture of products due to the numerous secondary C-H bonds in cyclododecane.

Investigation of Catalytic Systems for Efficient Etherification

While catalytic systems for the etherification of alcohols are common, catalysts for the direct, selective etherification of an alkane C-H bond with methanol, followed by methylation at the same carbon, are not described for this specific target molecule. Research in the broader field of C-H functionalization is exploring various transition-metal catalysts, but their application to a complex substrate like cyclododecane for this specific dual functionalization remains a significant challenge.

Functionalization Routes from Cyclododecanol (B158456) Derivatives

A more practical and widely employed strategy for the synthesis of this compound involves the use of cyclododecanone (B146445) and its corresponding alcohol derivatives as starting materials. This approach allows for greater control over the introduction of the methyl and methoxy groups.

A key precursor for this route is 1-methylcyclododecan-1-ol, which can be readily synthesized from commercially available cyclododecanone. The reaction of cyclododecanone with a methyl Grignard reagent, such as methylmagnesium bromide, or methyllithium (B1224462) provides the tertiary alcohol in good yield. wikipedia.orgnih.govmasterorganicchemistry.com

Synthesis and Utility of (Chloromethoxy)cyclododecane as a Key Intermediate

(Chloromethoxy)cyclododecane can be synthesized from cyclododecanol. The reaction involves treating cyclododecanol with paraformaldehyde and hydrogen chloride. This intermediate, being a chloromethyl ether, is reactive towards nucleophiles. In principle, reaction with a methylating agent could install the methyl group. However, the more common utility of such an intermediate would be in the introduction of a methoxymethyl ether protecting group, rather than the formation of a quaternary carbon center.

A plausible, though not explicitly documented, route could involve the reaction of (chloromethoxy)cyclododecane with an organometallic reagent like a methyl Grignard reagent. However, the reactivity of chloromethyl ethers with strong nucleophiles can be complex and may lead to side reactions.

Advanced O-Alkylation and Methylation Transformations

The most direct and commonly referenced method for the synthesis of this compound is the O-methylation of 1-methylcyclododecan-1-ol. This transformation is typically achieved using the Williamson ether synthesis. sci-hub.sequora.comclockss.orgbyjus.comorgsyn.org The tertiary alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by reaction with a methylating agent, like methyl iodide or dimethyl sulfate (B86663), to yield the target ether. sci-hub.se

| Reactant | Reagents | Solvent | Conditions | Yield |

| 1-Methylcyclododecan-1-ol | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Reflux | Not specified |

Another potential method for the methylation of tertiary alcohols involves the use of diazomethane (B1218177) in the presence of a catalyst like fluoroboric acid. doubtnut.comyoutube.com However, this method is often more suitable for primary and secondary alcohols, and the highly toxic and explosive nature of diazomethane limits its large-scale application.

Alkoxymercuration-Demercuration Reactions in Cycloalkane Ether Synthesis

The alkoxymercuration-demercuration reaction provides a reliable method for the Markovnikov addition of an alcohol across a double bond, yielding an ether. sci-hub.sebyjus.comucla.edudocbrown.inforsc.orgyoutube.comyoutube.com This strategy can be applied to the synthesis of this compound, starting from a suitable cyclododecene (B75492) precursor.

The required precursor for this route is 1-methylcyclododecene (B3060997). This alkene can be synthesized from 1-methylcyclododecan-1-ol through an acid-catalyzed dehydration reaction.

The subsequent alkoxymercuration of 1-methylcyclododecene with methanol, using a mercury salt such as mercuric acetate (B1210297) (Hg(OAc)₂), would lead to the formation of a mercury-containing intermediate. In this reaction, the methoxy group adds to the more substituted carbon of the double bond (the Markovnikov product). The final step is the demercuration of the intermediate, typically achieved by reduction with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to afford this compound.

Reaction Scheme:

Alkoxymercuration: 1-methylcyclododecene reacts with mercuric acetate in methanol.

Demercuration: The resulting organomercury intermediate is reduced with sodium borohydride.

This method is advantageous as it generally proceeds without carbocation rearrangements, which can be an issue in other acid-catalyzed additions to alkenes.

Application of Williamson Ether Synthesis to Substituted Cyclododecanes

The Williamson ether synthesis, a cornerstone of ether formation since its development by Alexander Williamson in 1850, typically involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 mechanism. masterorganicchemistry.comwikipedia.org This method is widely used for preparing a broad range of symmetrical and asymmetrical ethers. masterorganicchemistry.com The reaction generally proceeds by forming an alkoxide from an alcohol using a strong base, such as sodium hydride (NaH), which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.orgyoutube.com

However, the application of the Williamson ether synthesis to the preparation of tertiary ethers like this compound is problematic. The reaction's reliance on an S(_N)2 pathway means that it is most successful with unhindered primary alkyl halides. masterorganicchemistry.comyoutube.com When a tertiary alkyl halide is used, the strongly basic alkoxide favors an E2 elimination reaction, leading to the formation of an alkene instead of the desired ether. masterorganicchemistry.com

To synthesize this compound via a Williamson-type reaction, the logical precursors would be 1-methylcyclododecan-1-ol to form the alkoxide and a methyl halide (e.g., methyl iodide) as the electrophile. This approach avoids the use of a tertiary halide. The key steps would be the deprotonation of the tertiary alcohol, 1-methylcyclododecan-1-ol, with a strong base like sodium hydride to form the corresponding sodium 1-methylcyclododecyloxide. This alkoxide would then react with a methylating agent, such as dimethyl sulfate (Me(_2)SO(_4)) or methyl iodide.

A plausible synthetic route, as suggested by chemical suppliers, involves the reaction of 1-methylcyclododecanol (B1655136) with sodium hydride and dimethyl sulfate. lookchem.com

Reaction Scheme:

Formation of the Alkoxide: (C(_1_2)H(_2_3))(CH(_3))COH + NaH → (C(_1_2)H(_2_3))(CH(_3)CONa + H(_2)

Methylation: (C(_1_2)H(_2_3))(CH(_3))CONa + (CH(_3))(_2)SO(_4) → (C(_1_2)H(_2_3))(CH(_3))COCH(_3) + Na(CH(_3))SO(_4)

While this represents a viable pathway, the yield can be influenced by the steric hindrance of the tertiary alkoxide, which can still promote side reactions. The general conditions for such a reaction are presented in the table below, based on standard laboratory practices for the Williamson ether synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1-Methylcyclododecan-1-ol | Dimethyl sulfate | NaH | THF or DMF | 25-70 | 2-12 | 40-60 |

| 1-Methylcyclododecan-1-ol | Methyl iodide | NaH | THF or DMF | 25-70 | 4-24 | 30-50 |

This table represents generalized conditions and yields for Williamson ether synthesis involving tertiary alcohols and may vary for the specific synthesis of this compound.

Stereoselective and Regioselective Synthesis of this compound Isomers

The concepts of stereoselectivity and regioselectivity are central to the synthesis of complex molecules, including substituted cyclododecanes. However, for a molecule like this compound, where the substitution occurs at a single, non-chiral carbon atom in the parent structure, the primary considerations for stereoselectivity would arise if the cyclododecane ring already contained chiral centers or if the synthesis created new ones.

Stereoselectivity: this compound itself does not possess a chiral center. However, if we consider analogs with additional substituents on the cyclododecane ring, the introduction of the methoxy and methyl groups could lead to the formation of diastereomers. The large and flexible nature of the cyclododecane ring allows for numerous conformations, which can influence the facial selectivity of an incoming reagent. Directing groups already present on the ring could influence the approach of the methylating or methoxylating agent, leading to a preference for one diastereomer over another. At present, specific studies on the stereoselective synthesis of substituted this compound isomers are not prominent in the literature, and any such synthesis would need to be designed based on general principles of stereocontrol in large rings.

Regioselectivity: Regioselectivity becomes a key consideration when a precursor molecule has multiple potential reaction sites. For instance, if one were to start with a cyclododecanediol, the selective methylation of one hydroxyl group over another would be a challenge of regioselectivity. To synthesize this compound from a precursor like 1-methylcyclododecane-1,x-diol, one would need to selectively methylate the tertiary alcohol. This could potentially be achieved by exploiting the different reactivities of the hydroxyl groups (e.g., primary vs. secondary vs. tertiary) or by using protecting groups to block the more reactive hydroxyl groups before proceeding with the methylation of the tertiary one.

Alternative synthetic routes that could involve regioselectivity include:

Alkoxymercuration-Demercuration of 1-Methylenecyclododecane: The reaction of 1-methylenecyclododecane with methanol in the presence of a mercury salt (like mercury(II) acetate) followed by demercuration with sodium borohydride would be expected to follow Markovnikov's rule. libretexts.orgyoutube.comyoutube.com This would lead to the addition of the methoxy group to the more substituted carbon of the former double bond, thus regioselectively yielding this compound. libretexts.orgyoutube.comyoutube.com

Acid-Catalyzed Addition of Methanol to 1-Methylenecyclododecane: The acid-catalyzed addition of methanol to 1-methylenecyclododecane would also be expected to proceed via a tertiary carbocation intermediate, resulting in the Markovnikov product, this compound. youtube.comchegg.com

A summary of potential regioselective syntheses is provided below.

| Precursor | Reagents | Expected Regioselectivity | Potential Side Reactions |

| 1-Methylenecyclododecane | 1. Hg(OAc)(_2), CH(_3)OH; 2. NaBH(_4) | Markovnikov addition to form the tertiary ether | Rearrangements are avoided |

| 1-Methylenecyclododecane | CH(_3)OH, H(_2)SO(_4) (catalytic) | Markovnikov addition to form the tertiary ether | Carbocation rearrangements, polymerization |

| 1-Methylcyclododecane-1,x-diol | Protecting group strategy, then methylation | Selective methylation of the tertiary alcohol | Incomplete protection/deprotection, side reactions |

Development of Sustainable and Green Chemistry Protocols for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. xjenza.orgrsc.org For the synthesis of this compound, several aspects can be considered to develop more sustainable protocols.

A key area for improvement is the replacement of traditional methylating agents like dimethyl sulfate and methyl iodide, which are highly toxic. nih.gov Dimethyl carbonate (DMC) has emerged as an environmentally friendly alternative for methylation. rsc.orgresearchgate.net DMC is non-toxic and can be produced from renewable resources like methanol and carbon dioxide. researchgate.net

The reaction of alcohols with DMC can be catalyzed by various agents, including basic zeolites (e.g., NaY and NaX faujasites) or alumina (B75360) and hydrotalcite. rsc.orgunive.it These reactions can proceed through a two-step mechanism involving the formation of a methyl carbonate intermediate, followed by decarboxylation to yield the methyl ether. rsc.org However, a significant challenge is the reactivity order of alcohols, which is typically primary > secondary >> tertiary. rsc.orgunive.it This low reactivity of tertiary alcohols with DMC means that forcing conditions, such as high temperatures, might be necessary, which could lead to competing elimination reactions.

Despite the low reactivity, exploring novel catalysts and reaction conditions for the methylation of tertiary alcohols with DMC remains a key goal for a greener synthesis of this compound.

Potential Green Chemistry Approaches:

| Green Strategy | Reagents/Catalysts | Advantages | Challenges |

| Use of a Green Methylating Agent | Dimethyl Carbonate (DMC), NaY or NaX faujasites | Non-toxic, renewable feedstock | Low reactivity of tertiary alcohols, potential for high temperatures and side reactions |

| Atom Economy | Acid-catalyzed addition to an alkene | High atom economy | Use of strong acids, potential for waste from side reactions |

| Use of Safer Solvents | Supercritical CO(_2) | Reduced use of hazardous organic solvents | Requires specialized equipment, catalyst compatibility |

The development of truly sustainable methods for the synthesis of this compound will likely involve a combination of these strategies, such as using a green methylating agent with a highly efficient and recyclable catalyst under solvent-free conditions or in a green solvent.

Chemical Reactivity and Transformation Pathways of 1 Methoxy 1 Methylcyclododecane

Role as a Versatile Intermediate in Complex Molecule Construction.nih.gov

1-Methoxy-1-methylcyclododecane, a substituted large-ring cycloalkane, serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of a reactive methoxy (B1213986) group attached to a quaternary center within a flexible twelve-membered ring. This unique structural arrangement allows for a variety of chemical transformations, making it a key building block for intricate organic molecules.

The large cyclododecane (B45066) ring can be a precursor to macrocyclic compounds, which are of significant interest in fields such as medicinal chemistry and materials science. The methoxy group can be eliminated to introduce a double bond, providing a handle for further functionalization. Alternatively, the ether linkage can be cleaved under specific conditions to yield a hydroxyl group, which can then participate in a range of subsequent reactions.

Multicomponent reactions (MCRs) represent an efficient strategy for constructing complex molecules, and intermediates like this compound can be tailored for use in such processes. nih.gov MCRs, which involve the combination of three or more reactants in a single step, are highly valued for their ability to rapidly generate molecular diversity. nih.gov The functional groups present in derivatives of this compound can be designed to participate in well-known MCRs like the Ugi or Passerini reactions, thereby accelerating the discovery of new chemical entities. nih.gov

Mechanistic Studies of Cleavage and Rearrangement Reactions

The chemical behavior of this compound is characterized by its susceptibility to various cleavage and rearrangement reactions, often proceeding through cationic intermediates. The stability of the tertiary carbocation that can be formed upon cleavage of the methoxy group plays a crucial role in directing the course of these transformations.

One common reaction pathway involves the acid-catalyzed elimination of methanol (B129727) to form a mixture of endocyclic and exocyclic alkenes. The regioselectivity of this elimination is influenced by steric and electronic factors within the cyclododecane ring. Mechanistic studies often employ isotopic labeling to trace the pathways of atoms and elucidate the transition states involved.

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are also prevalent in large ring systems like cyclododecane. msu.edu These rearrangements can lead to ring contraction or expansion, providing access to a diverse array of cyclic structures. The specific products formed are dependent on the reaction conditions and the nature of the substituents on the ring. For instance, the Tiffeneau-Demjanov rearrangement can be utilized to expand the cyclododecane ring. msu.edu Furthermore, copper-catalyzed asymmetric methoxy rearrangements have been studied in related systems, offering a pathway to chiral ortho-quinol imines. rsc.org

| Reaction Type | Key Features | Potential Products |

| Acid-Catalyzed Elimination | Formation of a tertiary carbocation followed by loss of a proton. | Endocyclic and exocyclic alkenes |

| Wagner-Meerwein Rearrangement | 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. | Ring-contracted or ring-expanded products |

| Tiffeneau-Demjanov Rearrangement | Ring expansion via deamination of a 1-amino alcohol derivative. msu.edu | Homologated cyclic ketones |

| nih.govchemspider.com-Asymmetric Methoxy Rearrangement | Copper-catalyzed reaction leading to chiral products. rsc.org | Chiral ortho-quinol imines |

Cycloaddition and Pericyclic Reactions Involving Methoxy-Substituted Cycloalkenes

The introduction of a double bond into the cyclododecane ring via elimination of the methoxy group from this compound opens up the possibility of engaging in cycloaddition and other pericyclic reactions. msu.edu These reactions are powerful tools for the construction of complex polycyclic systems in a stereocontrolled manner.

Methoxy-substituted cycloalkenes can act as either the diene or dienophile component in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.com The electron-donating nature of the methoxy group can influence the reactivity and regioselectivity of the cycloaddition. The stereochemical outcome of these reactions is governed by the principles of frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determining the favored product. youtube.com

Other pericyclic reactions, such as [2+2] cycloadditions and electrocyclic reactions, are also possible with appropriately functionalized cyclododecene (B75492) derivatives. msu.edumetu.edu.tr For example, photochemical [2+2] cycloadditions can be used to form four-membered rings, while electrocyclic ring-opening or ring-closing reactions can be thermally or photochemically induced to interconvert cyclic and acyclic isomers. msu.edu

| Pericyclic Reaction | Reactant Type | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Methoxy-substituted cyclododecene (as diene or dienophile) | Bicyclic or polycyclic adducts |

| [2+2] Cycloaddition | Methoxy-substituted cyclododecene | Fused or bridged four-membered rings |

| Electrocyclic Reaction | Conjugated cyclododecapolyene | Interconverted cyclic/acyclic isomers |

Examination of Electrophilic and Nucleophilic Reactivity within the Cyclododecane Ring System

The reactivity of the cyclododecane ring system in this compound and its derivatives is influenced by the interplay of steric and electronic effects. The large, flexible nature of the twelve-membered ring allows it to adopt various conformations, which can impact the accessibility of different positions to attacking reagents.

Electrophilic Reactivity: The double bond introduced by elimination of the methoxy group is susceptible to electrophilic attack. Reactions such as halogenation, hydrohalogenation, and epoxidation can be used to introduce new functional groups onto the cyclododecane scaffold. The regioselectivity of these additions is often governed by Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond to form a more stable carbocation intermediate.

Nucleophilic Reactivity: While the parent saturated ring is generally unreactive towards nucleophiles, the introduction of activating groups can facilitate nucleophilic substitution reactions. For instance, conversion of the corresponding alcohol (obtained from cleavage of the methoxy ether) to a tosylate or mesylate creates a good leaving group, allowing for substitution by a variety of nucleophiles. In a related system, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution reactions. nii.ac.jp This suggests that with appropriate functionalization, the cyclododecane ring can be rendered susceptible to nucleophilic attack.

Strategies for Further Derivatization Towards Specialty Chemicals and Advanced Building Blocks.nih.govnih.gov

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of specialty chemicals and advanced building blocks. nih.govnih.gov Strategies for its derivatization often focus on leveraging the unique properties of the large ring and the installed functional groups.

One approach involves the controlled fragmentation of the cyclododecane ring. Ozonolysis of an unsaturated derivative, for example, can cleave the ring to produce linear difunctional molecules. These products can then serve as monomers for polymerization or as precursors to other complex organic structures.

Another strategy focuses on the elaboration of the existing framework. The introduction of multiple functional groups through a sequence of reactions can lead to highly functionalized macrocycles. These compounds may find applications as host molecules in supramolecular chemistry, as ligands for metal catalysts, or as components of novel materials. The synthesis of such complex molecules can be accelerated through the use of multicomponent reactions. nih.gov

The development of continuous-flow synthesis methods for important intermediates can also facilitate the production of derivatives on a larger scale. researchgate.net This approach offers advantages in terms of safety, efficiency, and scalability, making the synthesis of specialty chemicals derived from this compound more viable for industrial applications.

| Derivatization Strategy | Key Transformation | Potential Applications |

| Ring Fragmentation | Ozonolysis of unsaturated derivatives | Monomers for polymerization, linear bifunctional building blocks |

| Framework Elaboration | Sequential functional group introduction | Host molecules, ligands for catalysis, advanced materials |

| Continuous-Flow Synthesis | Scalable production of key intermediates | Industrial production of specialty chemicals |

Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 1 Methylcyclododecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformational dynamics of cyclic systems. For 1-Methoxy-1-methylcyclododecane, ¹H and ¹³C NMR spectroscopy provide critical data on the molecule's structure and the preferred conformations of its twelve-membered ring.

In many aromatic natural compounds, unusual ¹³C NMR chemical shifts have been reported for out-of-plane methoxy (B1213986) groups, appearing around 62 ppm compared to the typical value of approximately 56 ppm for an in-plane aromatic methoxy group. nih.govresearchgate.net This phenomenon is attributed to changes in the virtual molecular orbital space upon rotation of the methoxy group, leading to a paramagnetic deshielding effect. nih.gov While this compound is not aromatic, the conformational flexibility of the cyclododecane (B45066) ring can lead to complex NMR spectra, with chemical shifts influenced by the local magnetic environment of each nucleus.

The application of NMR spectroscopy to conformational analysis often involves working at low temperatures to slow down the interconversion between different conformers, allowing for their individual detection. auremn.org.br The analysis of coupling constants and chemical shifts in the NMR spectra of this compound can provide insights into the dihedral angles and the spatial arrangement of the methyl and methoxy substituents on the cyclododecane ring. auremn.org.br Computational methods, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to model the possible conformations and predict their relative energies and NMR parameters. nih.govresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for Methoxy Groups in Different Conformations

| Conformation | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| In-plane (Aromatic systems) | ~56 |

| Out-of-plane (Aromatic systems) | ~62 |

Note: The chemical shifts for this compound will be influenced by the specific conformation of the cyclododecane ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. nsf.govuga.edu For this compound, with a molecular weight of 212.37 g/mol , electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. nih.gov

The fragmentation of cyclic ethers is often initiated by α-cleavage or inductive cleavage. nsf.govscribd.commiamioh.edu In the case of this compound, the initial ionization would likely occur at the oxygen atom. Subsequent fragmentation could involve the loss of the methyl group (CH₃•) or the methoxy group (CH₃O•), leading to characteristic peaks in the mass spectrum. The large cyclododecane ring can also undergo ring-opening and subsequent fragmentation, producing a series of smaller ions.

Analysis of the mass spectrum of this compound reveals prominent peaks that are indicative of its structure. nih.gov The fragmentation patterns of similar cyclic and acyclic ethers can provide a basis for interpreting the spectrum. For instance, in the mass spectrum of 1-methoxypropane, the base peak corresponds to the loss of a propyl radical, while for 2-alkyl-tetrahydrofurans, a major peak arises from the loss of the alkyl side chain. nih.govdocbrown.info

Table 2: Key Fragmentation Data for this compound from GC-MS Analysis

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 85 | 99.99 | [C₆H₁₃]⁺ |

| 72 | 52.36 | [C₄H₈O]⁺ |

| 41 | 19.70 | [C₃H₅]⁺ |

| 55 | 17.23 | [C₄H₇]⁺ |

Source: PubChem, MoNA ID: JP007216 nih.gov

High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating components of a mixture and assessing the purity of a compound. nih.govnih.gov For a volatile compound like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a standard method for purity analysis. The retention time in a GC system is characteristic of the compound and can be used for its identification, while the peak area provides a quantitative measure of its concentration.

HPLC can also be employed, particularly for less volatile derivatives or for preparative separation of isomers. The choice of the stationary and mobile phases is crucial for achieving optimal separation. nih.gov For cyclododecane derivatives, reversed-phase HPLC with a non-polar stationary phase and a polar mobile phase is often a suitable choice.

Capillary gas chromatography offers high resolution and is particularly well-suited for the separation of complex mixtures and isomers. The use of long, narrow-bore capillary columns allows for highly efficient separations of cyclododecane derivatives, enabling the detection and quantification of even minor impurities. The choice of the stationary phase in the capillary column is critical and depends on the polarity of the analytes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the C-O stretching of the ether linkage, as well as C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups. The exact positions of these bands can be influenced by the molecule's conformation.

For example, the C-O stretching vibration in ethers typically appears in the region of 1000-1300 cm⁻¹. The spectra of similar compounds like 1-methoxyhexane (B1208298) and 1-methoxycyclohexane show strong C-O stretching bands in this region. nist.govnist.gov The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, would confirm the absence of hydroxyl impurities.

X-ray Crystallography for Solid-State Structural Determination (Applicable for crystalline derivatives or cocrystals)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging due to its potentially low melting point and conformational flexibility, crystalline derivatives or co-crystals could be prepared for analysis.

The resulting crystal structure would reveal the precise bond lengths, bond angles, and the conformation of the cyclododecane ring in the solid state. This information is invaluable for understanding the non-covalent interactions that govern the packing of the molecules in the crystal lattice. nih.gov Although no specific X-ray crystallographic data for this compound is currently available in the searched literature, the technique remains a powerful tool for the definitive structural elucidation of its crystalline derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-methoxypropane |

| 2-alkyl-tetrahydrofurans |

| 1-methoxyhexane |

Theoretical and Computational Chemistry Studies of 1 Methoxy 1 Methylcyclododecane

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and potential reactivity of 1-methoxy-1-methylcyclododecane. rsc.orgrsdjournal.orgscirp.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov

The electronic structure of this compound is characterized by a saturated hydrocarbon backbone with a polar ether functional group. The oxygen atom of the methoxy (B1213986) group introduces a region of high electron density, creating a dipole moment in the molecule. This polarity influences its intermolecular interactions and solubility.

DFT calculations can be used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

Reactivity descriptors, such as electrostatic potential maps, can be generated to visualize regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atom is expected to be the most electronegative site, making it a likely target for electrophiles. Conversely, the carbon atoms of the cyclododecane (B45066) ring are relatively non-polar and less reactive.

The stability of different isomers and conformers can also be compared by calculating their total electronic energies. These calculations can help predict the most likely products of a chemical reaction and the most stable forms of the molecule under different conditions. For instance, the relative stability of different conformations of the cyclododecane ring can be assessed to understand its dynamic behavior. nih.gov

A hypothetical table of calculated electronic properties for a representative conformer of this compound is presented below. These values are illustrative and would need to be calculated using specific DFT methods and basis sets.

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 9.6 eV |

| Dipole Moment | 1.5 D |

Conformational Analysis of the Cyclododecane Ring and Substituents

The cyclododecane ring is highly flexible and can adopt numerous conformations. nih.gov The presence of the methyl and methoxy substituents on the same carbon atom (C1) further complicates this conformational landscape. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Studies on the parent cyclododecane have shown that it predominantly adopts a square-like conformation with D₂ symmetry in the gas phase and in crystalline form. nih.gov This conformation minimizes angle strain and torsional strain. For cyclododecanone (B146445), a related macrocycle, at least seven different conformations have been identified experimentally and computationally, with a square configuration being the most abundant. nih.gov

In this compound, the bulky substituents will influence the conformational preference of the ring. The molecule will likely adopt a conformation that minimizes steric hindrance between the methyl and methoxy groups and the rest of the ring. The anomeric effect, a stereoelectronic effect that favors the axial orientation of an electronegative substituent on a cyclohexane (B81311) ring, may also play a role in determining the preferred orientation of the methoxy group, although its influence in a large, flexible ring like cyclododecane is less predictable.

Computational methods, such as molecular mechanics (MM) and DFT, can be used to perform a systematic search of the conformational space. dntb.gov.uaresearchgate.net By calculating the relative energies of different conformers, a potential energy surface can be constructed, revealing the most stable structures and the pathways for interconversion between them.

The table below illustrates a hypothetical relative energy ranking for a few possible conformations of this compound. The names are based on the general shape of the cyclododecane ring.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Square-like (axial OMe) | 0.0 | C2-C1-O-CMe: ~60 |

| Square-like (equatorial OMe) | 1.2 | C2-C1-O-CMe: ~180 |

| Rectangular | 2.5 | Varies |

| Twisted-boat | 4.1 | Varies |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with the environment. nih.gov

An MD simulation of this compound would reveal how the cyclododecane ring flexes and puckers at a given temperature. It would also show the rotational freedom of the methyl and methoxy substituents. These simulations can identify the most frequently visited conformations and the timescales of transitions between them, providing a more realistic picture of the molecule's behavior than static calculations alone.

Furthermore, MD simulations are particularly useful for studying interactions with solvent molecules. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can observe how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. Given the amphiphilic nature of this compound (a large non-polar ring and a polar ether group), these simulations could provide insights into its solubility and aggregation behavior in different solvents.

The following table summarizes the types of information that could be obtained from an MD simulation of this compound in a water/ethanol mixture.

| Simulation Parameter | Information Gained |

| Trajectory Analysis | Conformational transitions and their frequencies |

| Radial Distribution Functions | Solvation shell structure around the ether oxygen and the hydrocarbon ring |

| Hydrogen Bonding Analysis | Extent of hydrogen bonding between the ether oxygen and solvent molecules |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. idc-online.comjeol.comnih.gov

For this compound, predicting the ¹H and ¹³C NMR chemical shifts is particularly important. nih.gov Due to the conformational flexibility and the potential for multiple diastereomers, the experimental NMR spectra can be complex. Computational predictions, often using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can help assign the observed peaks to specific atoms in the molecule. youtube.com By calculating the NMR spectra for different conformers and averaging them based on their predicted Boltzmann populations, a more accurate representation of the experimental spectrum can be obtained.

Infrared (IR) spectroscopy is another technique where computational predictions are useful. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. rsdjournal.org This can help in identifying the characteristic vibrational modes of the molecule, such as the C-O stretching of the ether group and the various C-H bending and stretching modes of the cyclododecane ring.

The table below shows a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | 75.2 | 74.8 |

| C(methyl) | 25.8 | 25.5 |

| C(methoxy) | 50.1 | 49.9 |

| C2/C12 | 30.5 | 30.2 |

| C3/C11 | 24.3 | 24.1 |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. rsc.orglibretexts.org For this compound, computational methods could be used to explore its synthesis and potential reactions.

A likely synthesis of this compound involves the reaction of cyclododecanone with a methylating agent (e.g., methylmagnesium bromide) followed by etherification of the resulting tertiary alcohol. Computational chemistry could be used to model each step of this process. For the Grignard reaction, calculations could determine the most favorable approach of the nucleophile to the carbonyl group and the structure of the resulting alkoxide intermediate.

For the subsequent etherification (e.g., Williamson ether synthesis with methyl iodide), computational methods can be used to locate the transition state for the Sₙ2 reaction. By calculating the activation energy, one can predict the feasibility of the reaction and how the reaction rate might be affected by different solvents or bases.

The following table outlines a hypothetical reaction pathway for the etherification of 1-methylcyclododecan-1-ol, with corresponding calculated energy changes.

| Reaction Step | Description | ΔG (kcal/mol) |

| 1 | Deprotonation of the alcohol with a base | -5.2 |

| 2 | Sₙ2 attack of the alkoxide on methyl iodide (Transition State) | +22.5 |

| 3 | Formation of this compound | -15.8 |

Structure-Activity Relationship (SAR) Studies for Related Cyclododecane Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity or other properties. su.setandfonline.com While there is limited information on the specific activities of this compound, computational methods can be used to conduct hypothetical SAR studies on related cyclododecane derivatives. nih.gov

For example, if this class of compounds were being investigated as potential fragrance molecules, SAR studies could explore how modifications to the substituents or the ring size affect odor characteristics. Computational descriptors such as molecular shape, polarity, and volatility could be calculated for a series of analogues and correlated with experimental odor panel data.

If the target was a different biological activity, such as enzyme inhibition, molecular docking simulations could be used to predict how different derivatives bind to the active site of a target protein. By systematically modifying the substituents (e.g., changing the methoxy group to other alkoxy groups, or the methyl group to larger alkyl chains), one could build a computational SAR model to guide the synthesis of more potent analogues. mdpi.com

The table below presents a hypothetical SAR study for a series of 1-alkoxy-1-methylcyclododecane derivatives, with a predicted binding affinity to a hypothetical receptor.

| Derivative (R in 1-R-oxy-1-methylcyclododecane) | Calculated Binding Affinity (kcal/mol) | Key Interaction with Receptor |

| Methoxy | -6.5 | Hydrogen bond with Ser-24 |

| Ethoxy | -6.8 | Increased hydrophobic contact |

| Isopropoxy | -6.2 | Steric clash with Phe-45 |

| Benzyloxy | -7.5 | Pi-stacking with Tyr-18 |

Applications in Advanced Organic Synthesis and Methodology Development

Utilization as a Building Block for Macrocyclic Systems and Complex Natural Products

The synthesis of macrocyclic compounds and complex natural products often relies on a diverse toolbox of chemical building blocks. nih.govsemanticscholar.org These large-ring systems are of significant interest in medicinal chemistry and materials science. nih.gov Methodologies for constructing macrocycles are varied and include techniques like macrolactonization, ring-closing metathesis, and various coupling reactions. semanticscholar.org However, a specific, documented role for 1-methoxy-1-methylcyclododecane as a foundational building block in the assembly of such macrocyclic systems or in the total synthesis of complex natural products is not apparent in the reviewed literature. The synthesis of natural products is a field driven by the creative application of synthetic methods to assemble complex molecular architectures, yet this specific compound does not emerge as a frequently used precursor. mdpi.comubc.ca

Employment as a Precursor in Stereospecific and Stereoselective Transformations

Stereospecific and stereoselective reactions are fundamental to modern organic synthesis, enabling the precise construction of chiral molecules. These transformations are critical in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates function. While the cyclododecane (B45066) scaffold itself is a component of various molecules and can be subject to stereoselective functionalization, there is no clear evidence of This compound being a common precursor in widely adopted stereospecific or stereoselective transformations. The development of methods for the stereoselective synthesis of macrocycles is an active area of research, often involving chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. rsc.org

Integration into Cascade and Multicomponent Reactions for Chemical Diversity

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.gov20.210.105nih.gov These reactions are highly valued for their efficiency and atom economy, making them ideal for the generation of diverse chemical libraries for drug discovery and other applications. nih.govfu-berlin.de MCRs, in particular, are celebrated for their ability to combine three or more reactants in one pot to produce a complex product. nih.govfu-berlin.de Despite the broad utility of these reaction types, a specific and recurring role for This compound as a key substrate or initiator in documented cascade or multicomponent reaction sequences has not been identified.

Contributions to Novel Catalyst Development for Reactions Involving Cyclododecane Scaffolds

The development of novel catalysts is a cornerstone of chemical innovation, enabling new transformations and improving the efficiency and selectivity of existing ones. For reactions involving the cyclododecane framework, catalysts can play a crucial role in controlling reactivity and stereoselectivity. While research into catalysts for the functionalization of large rings exists, there is no indication that This compound has been a significant component or precursor in the development of new catalysts specifically designed for reactions involving cyclododecane scaffolds. The synthesis of cyclododecanone (B146445), a related compound, from cyclododecatriene involves catalytic processes, but does not implicate the use of This compound . researchgate.net

Research Applications in Materials Science and Polymer Chemistry

Investigation of its Incorporation into Polymer Architectures for Tailored Mechanical and Thermal Properties

A comprehensive search of scientific databases and academic journals did not yield any studies focused on the integration of 1-Methoxy-1-methylcyclododecane into polymer chains. Consequently, no data is available on how its presence would alter the mechanical properties, such as tensile strength or elasticity, or the thermal properties, like glass transition temperature and thermal stability, of existing or novel polymers.

Role in the Development of Functional Materials, such as Specialized Lubricants, Coatings, and Adhesives

Some preliminary information from chemical suppliers suggests that this compound can be utilized as a solvent for various substances, including resins, lacquers, paints, and adhesives. It has also been mentioned as a potential thinning agent for oils and fats. This indicates a possible role in the formulation of coatings and adhesives, likely influencing their viscosity and application properties. However, detailed research on its performance characteristics, such as adhesion strength, durability of coatings, or the lubricity it might impart, is not currently available in the public domain. The broader family of cyclododecane (B45066) derivatives has been explored for applications in synthetic lubricants, suggesting that the cyclododecane moiety could confer desirable properties.

Study of Intermolecular Interactions and Self-Assembly in Cyclododecane-Based Systems

There is a lack of specific research on the intermolecular interactions and self-assembly behavior of this compound. The interplay of the large, nonpolar cyclododecane ring and the polar methoxy (B1213986) group could lead to unique supramolecular structures. However, without experimental or computational studies, the nature of these interactions and the potential for self-assembly remain speculative.

Exploration of its Influence on Polymerization Kinetics and Thermodynamics

No dedicated studies on the influence of this compound on polymerization kinetics and thermodynamics have been found. The presence of an ether linkage suggests it could potentially act as a chain transfer agent or a modifier in certain polymerization reactions, but there is no empirical data to substantiate this. The thermodynamic feasibility of polymerizing this specific molecule or its effect on the polymerization of other monomers is an un-investigated area.

Analytical Methodologies for Environmental and Biological Research Focus on Detection/analysis

Development of Highly Sensitive and Selective Detection Methods for 1-Methoxy-1-methylcyclododecane in Complex Matrices

The detection of trace levels of this compound in complex matrices, such as soil, water, or biological tissues, requires highly sensitive and selective analytical techniques. The development of such methods hinges on efficient sample preparation to isolate the analyte from interfering substances and the use of powerful instrumental analysis.

Sample Preparation: Given its high logP value (a measure of lipophilicity) and low water solubility, methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically employed to concentrate this compound from aqueous samples. lookchem.comalfa-chemistry.com For solid matrices, techniques such as Soxhlet extraction or accelerated solvent extraction (ASE) can be utilized. For volatile analysis, headspace solid-phase microextraction (HS-SPME) offers a solvent-free option that is effective for rapid extraction and analysis of volatile and semi-volatile compounds from various sample types. nih.gov

Detection: Gas chromatography (GC) coupled with a sensitive detector is the primary choice for analyzing volatile compounds like this compound. For high selectivity, a mass spectrometer (MS) is the detector of choice, providing structural information that aids in definitive identification. To enhance sensitivity, the MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby reducing background noise and improving the signal-to-noise ratio. Chemical derivatization is generally not required for this compound as it is sufficiently volatile for GC analysis. jfda-online.com

Applications of Gas Chromatography-Mass Spectrometry (GC/MS) in Volatile Organic Compound (VOC) Analysis, particularly for detecting cyclododecane (B45066) derivatives in research contexts

Gas chromatography-mass spectrometry (GC/MS) is considered the gold standard for the analysis of volatile organic compounds (VOCs) in various research fields, including environmental monitoring and clinical diagnostics. frontiersin.org Its high sensitivity, reproducibility, and ability to identify unknown compounds make it an indispensable tool. frontiersin.org

The principle of GC/MS involves two stages. First, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. researchgate.net It has been demonstrated that gas chromatography with open tubular columns can be effectively used for the separate determination of various cyclododecane derivatives. researchgate.net Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for positive identification.

In the context of this compound, GC/MS analysis provides both retention time data from the GC and mass spectral data from the MS. The mass spectrum for this compound obtained by electron ionization (EI) shows characteristic fragmentation patterns that are crucial for its identification. nih.gov

Table 1: Experimental GC-MS Data for this compound This table presents the most abundant ions observed in the mass spectrum of this compound, which are used for its identification.

| Property | Value |

|---|---|

| Instrument | HITACHI M-80B (EI-B) |

| Ionization Mode | Positive |

| Ionization Energy | 70 eV |

| Top 5 Peaks (m/z) | 85, 72, 41, 55, 43 |

Source: PubChem nih.gov

The application of GC/MS extends to analyzing complex mixtures containing various cyclododecane derivatives. researchgate.net The technique is powerful enough to separate and identify isomeric products with similar properties, which is often a challenge in the analysis of cyclic hydrocarbons. researchgate.net Researchers have utilized GC/MS to analyze volatiles from various sources, demonstrating its versatility and reliability in identifying a wide range of organic compounds. nih.govekb.eg

Studies on the Environmental Fate and Transformation Pathways of Cyclododecane Derivatives in abiotic and biotic systems

Understanding the environmental fate of a chemical involves assessing its persistence, transport, and transformation in different environmental compartments. While specific studies on the environmental fate of this compound are limited, inferences can be drawn from its chemical structure and studies on its parent compound, cyclododecane.

Abiotic Transformation: this compound, like its parent cyclododecane, lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov Therefore, hydrolysis is not expected to be a significant transformation pathway. The primary abiotic degradation process for such compounds in the atmosphere is likely to be reaction with photochemically produced hydroxyl radicals. cam.ac.uk

Environmental Transport: The physical-chemical properties of this compound suggest how it will move through the environment.

Volatilization: With a calculated vapor pressure of 0.0372 mmHg at 25°C, the compound has a tendency to volatilize from water and moist soil surfaces. lookchem.com For the parent compound cyclododecane, volatilization from water surfaces is expected to be an important fate process. nih.gov

Adsorption: The estimated high octanol-water partition coefficient (LogP) of 5.3 suggests a strong tendency to adsorb to organic matter in soil and sediment. lookchem.com This adsorption would reduce its mobility in soil and attenuate its volatilization from water bodies. nih.gov

Bioconcentration: Based on the high LogP, this compound has a high potential for bioconcentration in aquatic organisms, provided it is not metabolized. lookchem.comnih.gov

Table 2: Predicted Environmental Fate Properties of Cyclododecane Derivatives This table summarizes the likely environmental behavior of cyclododecane derivatives based on data for cyclododecane and the physical-chemical properties of this compound.

| Property | Expected Behavior for Cyclododecane Derivatives | Rationale/Supporting Data |

|---|---|---|

| Hydrolysis | Not an important fate process | Lacks hydrolyzable functional groups. nih.gov |

| Biodegradation | Expected to be slow | The cycloalkane structure is generally resistant to microbial degradation. nih.govcam.ac.uk |

| Atmospheric Degradation | Reaction with hydroxyl radicals | Primary pathway for breakdown in the upper atmosphere. cam.ac.uk |

| Adsorption to Soil/Sediment | Expected to be high | High LogP value (5.3 for this compound) indicates immobility in soil. lookchem.comnih.gov |

| Volatilization from Water | An important fate process, but attenuated by adsorption | Estimated Henry's Law constant for cyclododecane suggests volatilization. nih.gov |

| Bioconcentration Factor (BCF) | Very high potential | High LogP suggests accumulation in fatty tissues of organisms. nih.gov |

Stereochemical Aspects and Chirality of 1 Methoxy 1 Methylcyclododecane

Enantioselective and Diastereoselective Synthesis Approaches to Specific Stereoisomers

The synthesis of specific stereoisomers of 1-methoxy-1-methylcyclododecane, which possesses a single stereocenter at the C1 position, would necessitate the use of enantioselective or diastereoselective strategies. As the molecule is chiral, it exists as a pair of enantiomers. Currently, documented synthetic routes appear to produce the racemic mixture, a 1:1 ratio of both enantiomers. lookchem.com

To achieve an excess of one enantiomer, several hypothetical approaches could be employed, drawing from established methods in asymmetric synthesis.

Enantioselective Synthesis:

Asymmetric Alkylation/Addition to a Prochiral Precursor: A potential strategy could involve the enantioselective addition of a methyl group to a prochiral cyclododecanone (B146445) derivative. This would require a chiral catalyst or auxiliary to control the facial selectivity of the attack on the carbonyl group, thereby establishing the desired stereocenter.

Kinetic Resolution: An alternative approach is the kinetic resolution of a racemic intermediate, such as 1-methylcyclododecanol (B1655136). This would involve reacting the racemic alcohol with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically-enriched alcohol.

Diastereoselective Synthesis:

While this compound itself does not have diastereomers, diastereoselective reactions could be employed in its synthesis by introducing a chiral auxiliary to a precursor molecule. This would create a diastereomeric intermediate, allowing for separation using standard chromatographic techniques. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target compound.

Detailed experimental data on the successful application of these methods to this compound is not currently available in published research.

Chiral Recognition and Separation Methodologies for Enantiomeric Purity

The separation of the enantiomers of racemic this compound is a critical step for studying their individual properties. Several well-established chiral separation techniques could be applied. nih.govwvu.eduresearchgate.net

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and powerful methods for enantiomeric separation. nih.govsci-hub.se The choice of CSP is crucial and would depend on the specific interactions between the enantiomers and the chiral selector.

| Chiral Separation Technique | Potential Chiral Stationary Phase (CSP) | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |

| Cyclodextrin-based | Inclusion of the hydrophobic cyclododecane (B45066) ring into the chiral cavity of the cyclodextrin, leading to differential retention. nih.gov | |

| Chiral GC | Cyclodextrin derivatives | Enantioselective interactions based on the formation of diastereomeric inclusion complexes in the gas phase. |

The development of a successful separation method would require screening various CSPs and optimizing parameters such as the mobile phase composition, temperature, and flow rate.

Impact of Stereoisomerism on Chemical Reactivity and Molecular Recognition Phenomena

The stereochemistry of a molecule can have a profound impact on its chemical reactivity and how it interacts with other chiral molecules, a phenomenon known as molecular recognition. While specific data for the individual enantiomers of this compound is absent, general principles of stereochemistry allow for informed postulation.

Chemical Reactivity:

In reactions with achiral reagents, both enantiomers of this compound would be expected to exhibit identical reactivity. However, when reacting with a chiral reagent, enzyme, or catalyst, the transition states formed with each enantiomer would be diastereomeric. This difference in energy of the diastereomeric transition states would lead to different reaction rates, a phenomenon known as kinetic resolution.

Molecular Recognition:

Molecular recognition is fundamental to many biological processes and the mechanism of action of many pharmaceuticals. The "fit" of a molecule into the binding site of a receptor or enzyme is highly dependent on its three-dimensional shape. Therefore, the two enantiomers of this compound would likely exhibit different interactions with chiral biological molecules. For instance, if one enantiomer binds effectively to a specific receptor, its mirror image may bind less effectively or not at all. This differential binding can lead to significant differences in biological activity, a critical consideration in drug discovery and development. chemrxiv.org

The exploration of these stereochemical aspects through dedicated research would undoubtedly provide a more complete understanding of this compound and could unveil novel applications for its individual stereoisomers.

Emerging Research Frontiers and Future Perspectives

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The synthesis and screening of macrocycles, including functionalized cyclododecanes, have traditionally been hampered by their complex and often low-yielding synthetic routes. researchgate.net However, the advent of automated synthesis platforms is set to revolutionize this landscape. These systems can perform numerous reactions in parallel, rapidly exploring a wide range of reaction conditions and building blocks. For a compound like 1-methoxy-1-methylcyclododecane, this could mean the automated optimization of its synthesis from cyclododecanone (B146445) or other precursors, as well as the rapid generation of a library of analogs with diverse functional groups.

High-throughput experimentation (HTE) is a complementary approach that allows for the rapid screening of the properties of these newly synthesized compounds. epfl.ch For instance, libraries of cyclododecane (B45066) derivatives could be quickly assessed for their binding affinity to specific biological targets or for their performance as components in advanced materials. drugtargetreview.comsciencedaily.com Computational tools are also being developed to work in concert with these experimental platforms, predicting the properties of virtual compounds and prioritizing the most promising candidates for synthesis and testing. researchgate.net This synergy between automated synthesis, HTE, and computational modeling is crucial for efficiently navigating the vast chemical space of macrocyclic compounds. mdpi.com

Exploration of Novel Catalytic Systems for Functionalization and Derivatization

The derivatization of a saturated carbocycle like cyclododecane is a significant chemical challenge due to the inertness of its C-H bonds. The development of novel catalytic systems for the selective functionalization of such scaffolds is a major research focus. Transition metal-catalyzed C-H activation is a particularly promising strategy, offering the potential to introduce new functional groups at specific positions on the cyclododecane ring with high precision and efficiency. nih.govyoutube.com For a molecule like this compound, this could enable the introduction of additional functionalities without altering the existing methoxy (B1213986) and methyl groups, leading to a diverse range of new derivatives with tailored properties.

Recent advancements have seen the development of catalysts that can achieve remarkable levels of regio- and stereoselectivity in C-H functionalization reactions. nih.gov The application of such catalysts to cyclododecane and its derivatives could open up new avenues for creating complex, three-dimensional molecules from simple starting materials. Furthermore, photoredox catalysis is emerging as a powerful tool for radical-based functionalization under mild conditions, which could be particularly useful for sensitive substrates. nih.gov The exploration of these and other novel catalytic methods will be essential for unlocking the full synthetic potential of the cyclododecane scaffold.

Development of Advanced Materials Utilizing Cyclododecane Scaffolds with Tunable Properties

The unique conformational flexibility and size of the cyclododecane ring make it an attractive building block for the creation of advanced materials with tunable properties. nih.gov The incorporation of cyclododecane scaffolds into polymers, metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs) can impart desirable characteristics such as porosity, guest-binding capabilities, and responsiveness to external stimuli. acs.orgrsc.org For example, the functional groups on a derivative like this compound could serve as anchor points for polymerization or as recognition sites within a larger framework.

Recent research has demonstrated the use of cyclododecane itself as a volatile, temporary binder in the fabrication of suspended two-dimensional materials like graphene, highlighting its utility in advanced manufacturing processes. cam.ac.ukresearchgate.netnih.govrepec.org By systematically varying the functional groups and connectivity of cyclododecane building blocks, it is possible to fine-tune the properties of the resulting materials. nih.govresearchgate.net This could lead to the development of new materials for applications in areas such as separations, catalysis, sensing, and drug delivery. nih.gov The ability to create a diverse library of functionalized cyclododecanes through the methods described in the previous section will be a key enabler of this research. researchgate.net

Interdisciplinary Research Combining Synthetic Chemistry with Theoretical and Data Science Approaches

The complexity of large macrocycles like cyclododecane necessitates a collaborative, interdisciplinary approach to their study. The combination of synthetic chemistry with theoretical calculations and data science is proving to be a particularly powerful strategy. mdpi.com Computational methods, such as density functional theory (DFT), can provide valuable insights into the conformational preferences, electronic structure, and reactivity of cyclododecane derivatives. worldscientific.comnih.gov This information can, in turn, guide the design of new synthetic targets and help to rationalize experimental observations.

Data science and machine learning are also beginning to make a significant impact on the field. mdpi.com By analyzing large datasets of reaction outcomes and compound properties, it is possible to develop predictive models that can accelerate the discovery of new synthetic routes and novel materials. latentlabs.com For instance, a machine learning model could be trained to predict the optimal catalyst for a specific C-H functionalization reaction on a cyclododecane substrate or to identify cyclododecane-based materials with desired properties. The integration of these in silico approaches with hands-on synthetic work represents a paradigm shift in how chemists approach the design and synthesis of complex molecules and materials. acs.orgnih.govchemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.